molecular formula C17H16N2O5 B4011858 phenyl 2-(4-morpholinyl)-5-nitrobenzoate

phenyl 2-(4-morpholinyl)-5-nitrobenzoate

Cat. No. B4011858
M. Wt: 328.32 g/mol
InChI Key: HMBXUZUXSMQVCF-UHFFFAOYSA-N
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Description

The compound of interest, related to phenyl 2-(4-morpholinyl)-5-nitrobenzoate, has been studied in various contexts, including its synthesis, molecular structure, and properties. These studies have explored its potential applications in fields such as materials science and bioactive compound development.

Synthesis Analysis

The synthesis of compounds similar to phenyl 2-(4-morpholinyl)-5-nitrobenzoate typically involves multi-step reactions, including the use of 5-chlorosalicylic acid derivatives incorporating morpholine moieties. For instance, Duan et al. (2014) detailed the synthesis of a related compound through a two-step process, highlighting the methods used to achieve specific structural features (Duan et al., 2014).

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to analyze the molecular structure of these compounds. The study by Ishida et al. (2001) on morpholinium 2-chloro-4-nitrobenzoate and related structures provided insights into the molecular geometry and hydrogen bonding patterns, contributing to our understanding of the structural aspects of these compounds (Ishida et al., 2001).

Chemical Reactions and Properties

Chemical reactivity and properties of compounds like phenyl 2-(4-morpholinyl)-5-nitrobenzoate are influenced by their functional groups and molecular structure. For example, the reactivity with cyclic secondary amines in acetonitrile has been studied to understand the catalytic mechanisms and transition states involved in these reactions (Um et al., 2015).

properties

IUPAC Name

phenyl 2-morpholin-4-yl-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-17(24-14-4-2-1-3-5-14)15-12-13(19(21)22)6-7-16(15)18-8-10-23-11-9-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBXUZUXSMQVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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